Protoporphyrinogen

Übersicht

Beschreibung

Protoporphyrinogen is a crucial intermediate in the biosynthesis of heme and chlorophyll. It is a colorless compound that, upon oxidation, forms protoporphyrin IX, a key precursor to hemoglobin in animals and chlorophyll in plants . This compound plays a vital role in various biological processes, including oxygen transport and photosynthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Protoporphyrinogen can be synthesized through several methods. One common approach involves the cyclization of acyclic precursors such as porphobilinogen to form a tetrapyrrole structure, which is then converted to this compound IX . This process typically requires specific catalysts and controlled reaction conditions to ensure the correct formation of the tetrapyrrole ring.

Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified organisms, such as transgenic soybean, cotton, and maize, which are engineered to express this compound IX oxidase . This enzyme catalyzes the conversion of this compound IX to protoporphyrin IX, facilitating large-scale production.

Analyse Chemischer Reaktionen

Enzymatic Oxidation Mechanism

PPOX facilitates the oxidation via a conserved FAD cofactor and a narrow active site that restricts substrate rotation. Key features of the enzyme-substrate interaction include:

-

FAD binding: The isoalloxazine ring of FAD interacts with the methylene bridge between rings A and D, enabling hydride transfer .

-

Substrate orientation: The propionyl side chains of protoporphyrinogen IX are solvent-exposed, stabilizing the substrate in a planar orientation .

-

Electron transfer: Each oxidation step reduces FAD to FADH₂, which is reoxidized by molecular oxygen (O₂) to regenerate FAD and produce H₂O₂ .

| Enzymatic Parameter | Value |

|---|---|

| Molecular weight | ~55–180 kDa |

| pH optimum | 7.45 |

| Kₘ (this compound IX) | ~4.8 μM |

| Inhibitors | Cu²⁺, Co²⁺, heme |

Comparative Studies of PPOX Across Organisms

Plant PPOX exhibits broader substrate tolerance and temperature sensitivity compared to mammalian orthologs .

Inhibition and Herbicidal Action

Herbicides targeting PPOX (e.g., diphenylethers, nitriles) disrupt the heme pathway in plants, triggering:

-

Cytoplasmic accumulation of PPIX.

-

Lipid peroxidation via singlet oxygen (¹O₂) formation under light .

| Herbicide Class | Mechanism |

|---|---|

| Diphenylethers | Competitive inhibition of PPOX |

| Nitriles | Non-competitive inhibition via FAD binding |

Structural Insights

Crystallographic studies reveal:

-

A conserved Arg-364 residue in Bacillus subtilis PPOX stabilizes the FAD-substrate complex .

-

Hydrophobic interactions (e.g., Phe-227 ) anchor the substrate in the active site .

Mutations at these positions reduce catalytic efficiency by up to 100-fold .

Wissenschaftliche Forschungsanwendungen

Role in Heme Biosynthesis

Protoporphyrinogen IX is a precursor to protoporphyrin IX, which is essential for heme synthesis. Heme is vital for numerous biological functions, including oxygen transport in hemoglobin and electron transfer in cytochromes. The enzyme this compound oxidase catalyzes the conversion of this compound IX to protoporphyrin IX, a critical step in heme biosynthesis. Inhibition of this enzyme has been studied extensively for its potential applications in herbicides and cancer therapy.

Case Study: Herbicide Development

Research has shown that diphenyl ethers and related herbicides inhibit this compound oxidase, leading to the accumulation of protoporphyrin IX, which can cause photodynamic damage to plant tissues. This mechanism has been exploited to develop effective herbicides that target this pathway in plants while minimizing effects on non-target species .

Applications in Photodynamic Therapy

Protoporphyrin IX and its derivatives are utilized as photosensitizers in photodynamic therapy (PDT) for cancer treatment. When exposed to specific wavelengths of light, these compounds generate reactive oxygen species that induce apoptosis in cancer cells.

Table 1: Applications of Protoporphyrin IX in Photodynamic Therapy

| Application | Mechanism | Target Conditions |

|---|---|---|

| Cancer Treatment | Generates reactive oxygen species upon light exposure | Various cancers (e.g., skin, lung) |

| Antimicrobial Agents | Disrupts microbial cell membranes via oxidative stress | Infections caused by bacteria and fungi |

Research Findings

Studies have demonstrated that metalated forms of protoporphyrin IX exhibit enhanced efficacy as photosensitizers. For instance, zinc protoporphyrin IX has been shown to effectively target cancer cells while sparing healthy tissues .

Agricultural Applications

In agriculture, this compound's role extends beyond herbicide development; it is also significant in understanding plant physiology and responses to environmental stressors.

Case Study: Genetic Studies in Rice

A study identified a mutation in the this compound oxidase gene in rice that resulted in a spotted leaf phenotype. This phenotype was sensitive to high light intensity, indicating that this compound's role is not only limited to pigment synthesis but also involves stress responses . These insights can lead to the development of crops with improved resilience to environmental stresses.

Biochemical Research

This compound is also pivotal in biochemical research focused on enzyme activity and metabolic pathways. Its accumulation can serve as an indicator of metabolic dysfunctions or enzyme inhibition.

Table 2: Research Applications of this compound

| Research Focus | Application |

|---|---|

| Enzyme Kinetics | Studying inhibition effects on this compound oxidase |

| Metabolic Pathways | Understanding chlorophyll biosynthesis pathways |

| Genetic Engineering | Modifying plant traits through targeted mutations |

Findings on Enzyme Regulation

Recent studies have highlighted the regulatory role of this compound oxidase in plastid RNA editing processes, suggesting broader implications for gene expression regulation within plastids .

Wirkmechanismus

Protoporphyrinogen exerts its effects primarily through its conversion to protoporphyrin IX by the enzyme this compound oxidase . This enzyme-mediated oxidation involves the removal of hydrogen atoms from this compound IX, resulting in the formation of protoporphyrin IX. The molecular targets and pathways involved include the mitochondrial inner membrane, where the enzyme is located, and the heme biosynthetic pathway .

Vergleich Mit ähnlichen Verbindungen

Uroporphyrinogen: Another intermediate in the heme biosynthesis pathway, which is converted to coproporphyrinogen before forming protoporphyrinogen IX.

Coproporphyrinogen: A direct precursor to this compound IX in the heme biosynthesis pathway.

Uniqueness: this compound is unique in its role as the immediate precursor to protoporphyrin IX, making it a critical compound in both heme and chlorophyll biosynthesis. Its specific oxidation by this compound oxidase distinguishes it from other porphyrinogens .

Biologische Aktivität

Protoporphyrinogen IX (Protogen IX) is a crucial intermediate in the biosynthesis of heme and chlorophyll, playing a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its enzymatic conversion, physiological implications, and potential applications in agriculture and medicine.

1. Enzymatic Conversion

This compound IX is primarily converted to protoporphyrin IX (Proto IX) by the enzyme this compound oxidase (Protox), which catalyzes the oxidation process. This reaction is vital for the synthesis of tetrapyrroles, including heme and chlorophyll, which are essential for respiration and photosynthesis respectively. The enzyme's activity is influenced by several factors, including genetic variations and environmental conditions.

Table 1: Enzymatic Activity of this compound Oxidase

| Substrate | Product | Enzyme Activity (EC Number) | Reference |

|---|---|---|---|

| This compound IX | Protoporphyrin IX | EC 1.3.3.4 | |

| Proto IX | Heme/Chlorophyll | EC 4.99.1.1 |

2. Physiological Implications

The accumulation of this compound can have significant physiological effects on organisms. For instance, in cyanobacteria, mutations in the slr1790 gene, which encodes Protox, lead to an accumulation of Proto IX, indicating a disruption in normal metabolic pathways. This can result in reduced growth rates under certain conditions, as demonstrated by experiments using herbicides that inhibit Protox activity .

3. Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Herbicide Development : Recent research has focused on developing herbicides that target this compound oxidase. For example, novel inhibitors have been synthesized that demonstrate effective inhibition of Protox, leading to increased levels of Proto IX and subsequent plant cell death under light conditions . These findings highlight the potential use of Protox inhibitors as herbicides in agriculture.

- Antimicrobial Activity : Protoporphyrin derivatives have shown promise in antimicrobial applications. Gallium protoporphyrins have been studied for their ability to inhibit biofilm formation in bacteria, suggesting a potential therapeutic use against infections caused by biofilm-forming pathogens . The exact mechanisms by which these compounds exert their effects are still being elucidated.

4. Research Findings

Research has demonstrated that the inhibition of this compound oxidase can lead to significant physiological changes:

- Inhibition Studies : Inhibition of Protox leads to an accumulation of Proto IX rather than Protogen IX due to its rapid oxidation under cellular conditions . This phenomenon has been observed across various species, indicating a conserved mechanism across different organisms.

- Genetic Studies : Genetic studies involving Arabidopsis thaliana mutants lacking functional Protox have shown that these plants exhibit stunted growth and abnormal pigmentation due to impaired heme and chlorophyll biosynthesis .

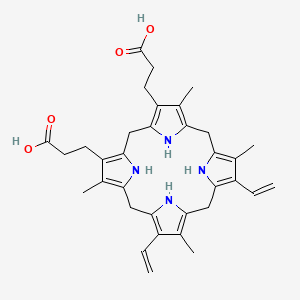

Eigenschaften

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSGPDMIQQYNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225068 | |

| Record name | Protoporphyrinogen IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protoporphyrinogen IX | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7412-77-3 | |

| Record name | Protoporphyrinogen IX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7412-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protoporphyrinogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007412773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protoporphyrinogen IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protoporphyrinogen IX | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.